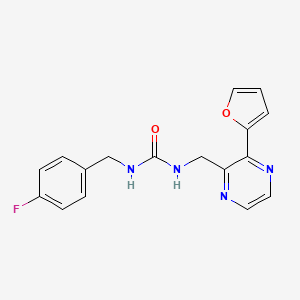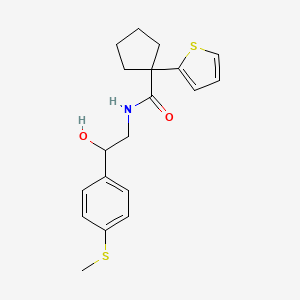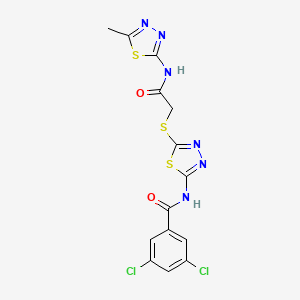
4-(Dibromomethylidene)piperidine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(Dibromomethylidene)piperidine;hydrochloride” is a chemical compound. It is related to 4-Piperidone, which is an organic compound with the molecular formula OC(CH2)4NH . 4-Piperidone is used as an intermediate in the manufacture of chemicals and pharmaceutical drugs .
Synthesis Analysis
The synthesis of 4-piperidones, which are related to “this compound”, has been carried out using various methods. One such method involves the conjugate reduction of dihydropyridones using zinc/acetic acid, which enables a simple, inexpensive, and mild reduction of N-acyl-2,3-dihydro-4-pyridones to various racemic or enantiopure 4-piperidones .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 291.41, and it is typically found in powder form . The compound is stored at room temperature .Scientific Research Applications
Crystal Structure Analysis
The molecular structure and crystallography of compounds related to 4-(Dibromomethylidene)piperidine hydrochloride, such as 4-piperidinecarboxylic acid hydrochloride, have been characterized through techniques like single crystal X-ray diffraction and B3LYP/6-31G(d,p) calculations. These analyses reveal details about the compound's crystal lattice, hydrogen bonding, and molecular conformations, providing insights into their chemical properties and potential applications in material science and molecular engineering (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Drug Design and Pharmacological Activities
Research into derivatives of piperidine, such as 4-(Diphenylmethyl)-1-[(imino)methyl]piperidines, has led to the development of compounds with specific pharmacological activities. These studies aim to modify structural elements to achieve desired effects, such as gastric antisecretory properties without anticholinergic activity, highlighting the potential of these compounds in therapeutic applications, including peptic ulcer disease treatment (Scott et al., 1983).
Anticancer Agents
Compounds like 4-(beta-Arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols have been synthesized and evaluated for their cytotoxicity toward various cancer cell lines. These studies are crucial for discovering new anticancer agents, with certain compounds showing significant activity and offering new avenues for cancer therapy research (Dimmock et al., 1998).
Neuropharmacological Properties
The development and analysis of sila-analogues of high-affinity, selective σ ligands of the spiro[indane-1,4‘-piperidine] type demonstrate the intricate relationship between chemical structure and neuropharmacological activity. These compounds, studied for their affinities for various central nervous system receptors, contribute to the understanding of receptor-ligand interactions and the design of potential therapeutic agents for neurological conditions (Tacke et al., 2003).
Antimicrobial Activity
Research into spiro-piperidin-4-ones showcases their potential as antimicrobial agents, with certain compounds displaying significant in vitro and in vivo activity against Mycobacterium tuberculosis. Such studies are vital for developing new treatments for tuberculosis, especially in the context of multidrug-resistant strains (Kumar et al., 2008).
Safety and Hazards
The safety information for “4-(Dibromomethylidene)piperidine;hydrochloride” indicates that it is classified under GHS07. The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-(dibromomethylidene)piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Br2N.ClH/c7-6(8)5-1-3-9-4-2-5;/h9H,1-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZNRZNZDKRWJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1=C(Br)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Dimethylamino)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2968149.png)
![5-[(3-Fluorophenyl)methoxy]-2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2968151.png)




![5-bromo-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2968161.png)


![3-[2-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-2-oxoethyl]-6-methylpyrimidin-4-one](/img/structure/B2968167.png)
![4-chloro-N-{3-cyano-4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide](/img/structure/B2968169.png)

![4-imidazol-1-yl-1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperidine](/img/structure/B2968171.png)